1-Benzylazepan-4-amine
CAS No.: 109105-51-3
Cat. No.: VC20739921
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109105-51-3 |
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Molecular Formula | C13H20N2 |
Molecular Weight | 204.31 g/mol |
IUPAC Name | 1-benzylazepan-4-amine |
Standard InChI | InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Standard InChI Key | AWOBBFYDHSJOIL-UHFFFAOYSA-N |
SMILES | C1CC(CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES | C1CC(CCN(C1)CC2=CC=CC=C2)N |
Structural Characteristics and Physicochemical Properties
1-Benzylazepan-4-amine consists of a seven-membered azepane ring substituted with a benzyl group at the nitrogen atom and an amine group at the 4-position. This structural arrangement contributes to its unique chemical behavior and potential functionality in various applications.
Basic Identification Parameters
The compound is characterized by the following key identifiers:
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Molecular Formula: C13H20N2
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CAS Number: 109105-51-3
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Molecular Weight: 204.31 g/mol
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IUPAC Name: 1-benzylazepan-4-amine
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SMILES Notation: C1CC(CCN(C1)CC2=CC=CC=C2)N
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InChI: InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
The hydrochloride salt form (1-benzylazepan-4-amine hydrochloride) has a molecular formula of C13H21ClN2 with a molecular weight of 240.78 g/mol .
Predicted Mass Spectrometry Characteristics
The mass spectrometry profile of 1-benzylazepan-4-amine offers valuable data for analytical identification. The predicted collision cross-section (CCS) measurements for various adducts are presented in Table 1.
Table 1: Predicted Collision Cross Section Data for 1-Benzylazepan-4-amine
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 205.16992 | 148.6 |
[M+Na]+ | 227.15186 | 158.4 |
[M+NH4]+ | 222.19646 | 156.7 |
[M+K]+ | 243.12580 | 152.6 |
[M-H]- | 203.15536 | 152.7 |
[M+Na-2H]- | 225.13731 | 155.9 |
[M]+ | 204.16209 | 151.1 |
[M]- | 204.16319 | 151.1 |
Synthetic Methodologies
Several synthetic approaches can be employed to produce 1-benzylazepan-4-amine, each with specific advantages depending on the starting materials and desired scale of production.
Reductive Amination Pathway
One established method for synthesizing 1-benzylazepan-4-amine involves the reductive amination of azepan-4-one with benzylamine. This reaction typically requires:
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Formation of an imine intermediate through the condensation of azepan-4-one with benzylamine
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Subsequent reduction using appropriate reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride
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Careful control of pH and reaction conditions to maximize yield and minimize side products
Nucleophilic Substitution Approach
An alternative synthetic strategy involves nucleophilic substitution reactions using azepan-4-yl chloride or similar derivatives with benzylamine. This approach typically:
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Employs a suitable base (such as triethylamine) to neutralize the hydrochloric acid generated during the reaction
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Requires careful temperature control to optimize substitution while minimizing elimination side reactions
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May benefit from the use of polar aprotic solvents to enhance nucleophilic attack
Chemical Reactivity Profile
The chemical behavior of 1-benzylazepan-4-amine is governed by the reactivity of its functional groups, particularly the secondary amine at the 4-position and the tertiary amine within the azepane ring.
Oxidation Reactions
The amine functionalities in 1-benzylazepan-4-amine can undergo oxidation reactions with suitable oxidizing agents. These transformations may include:
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Formation of N-oxide derivatives using hydrogen peroxide or potassium permanganate
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Oxidative deamination under specific conditions
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Potential metabolic oxidation pathways that would be relevant for pharmaceutical applications
Reduction Processes
While 1-benzylazepan-4-amine already contains reduced nitrogen functionalities, certain specialized reduction reactions might be applicable:
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Debenzylation through catalytic hydrogenolysis to yield the parent azepan-4-amine
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Potential for stereoselective reduction if starting from unsaturated precursors
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Reductive alkylation to introduce additional substituents at the amine position
Participation in Asymmetric Reactions
The chiral center at the 4-position of 1-benzylazepan-4-amine makes it relevant in the context of asymmetric synthesis. Enantioselective approaches to chiral amines, including specialized catalysts for asymmetric hydrogenation, may be applicable to this compound or its precursors .
Analytical Characterization
Proper identification and quality assessment of 1-benzylazepan-4-amine requires comprehensive analytical characterization.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The 1H NMR spectrum would show characteristic patterns including:
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Aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range)
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Benzylic methylene protons (around 3.5 ppm)
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Complex patterns from the azepane ring protons
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Distinctive signals from the protons adjacent to the amine functionality
Chromatographic Behavior
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies can be employed for purity determination, with typical parameters:
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